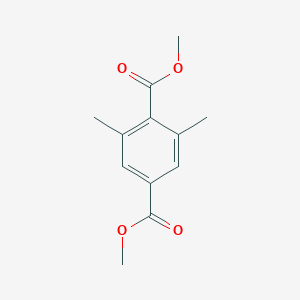
Dimethyl 2,6-dimethylterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,6-dimethylterephthalate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Production
Polyethylene Terephthalate (PET) : DMDMT serves as a precursor for the production of PET, a widely used polyester in textiles, packaging, and plastic bottles. The polymerization process involves transesterification with ethylene glycol, resulting in PET's formation. PET is valued for its strength, lightweight nature, and recyclability.
Polybutylene Terephthalate (PBT) : Another significant application of DMDMT is in the synthesis of PBT. PBT is utilized in engineering plastics due to its excellent mechanical properties and resistance to heat and chemicals. It finds applications in automotive components, electrical housings, and consumer goods.
Polytrimethylene Terephthalate (PTT) : DMDMT is also involved in producing PTT, which offers superior elasticity and resilience compared to PET. PTT is increasingly used in textiles and carpets due to its soft feel and durability.
Industrial Applications
Coatings and Adhesives : DMDMT-based polyesters are employed in producing coatings and adhesives. The high-performance properties of these materials make them suitable for automotive finishes, industrial coatings, and construction adhesives.
Films : The compound is used in manufacturing polyester films that are critical for packaging applications. These films provide excellent barrier properties against moisture and gases, enhancing product shelf life.
Environmental Sustainability
Recycling Processes : DMDMT plays a role in recycling PET waste into new polyester products. The hydrolysis of PET can regenerate DMDMT, which can then be repolymerized into new plastic materials. This process contributes to reducing plastic waste and promoting circular economy practices.
Biorenewable Sources : Recent studies have explored synthesizing DMDMT from biorenewable sources such as methyl coumalate. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact by utilizing renewable feedstocks .
Case Studies
Propriétés
Numéro CAS |
18958-18-4 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |
Clé InChI |
YUIDQXMTXCEYCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















